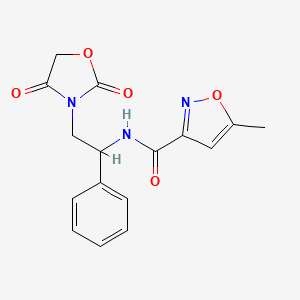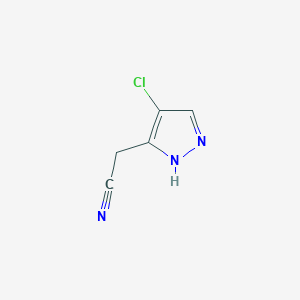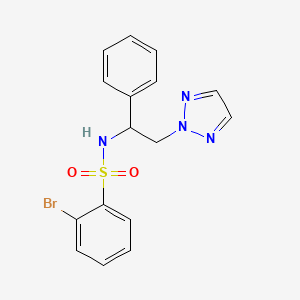
2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is not fully understood, but several studies have suggested that it inhibits the activity of specific enzymes that are involved in cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells by activating specific pathways that lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in detail. This compound has been shown to have a low toxicity profile and does not cause significant adverse effects in vitro or in vivo. In addition, this compound has been shown to be stable under physiological conditions, making it a suitable candidate for further research in the field of medicinal chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole in lab experiments is its stability and low toxicity profile. This compound is easy to synthesize and can be obtained in high yields with good purity. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole. One potential area of research is the development of new materials using this compound as a building block. This could lead to the creation of novel materials with unique properties that could have significant applications in various fields.
Another potential area of research is the investigation of the mechanism of action of this compound in greater detail. This could lead to a better understanding of how this compound inhibits cancer cell growth and could lead to the development of more effective anti-cancer agents.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in various fields of scientific research. This compound has been studied for its potential as an anti-cancer agent and as a building block for the synthesis of novel materials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of research.
Synthesemethoden
The synthesis of 2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves a multistep process that includes the reaction of naphthalene-1-sulfonyl chloride with pyrrolidine, followed by the reaction with sodium azide to form the desired compound. This method has been optimized to obtain high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Several studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis.
Another area of research where this compound has shown potential is in the field of materials science. This compound has been studied for its ability to act as a building block for the synthesis of novel materials with unique properties. The compound has been shown to form stable complexes with metals, which can be used to create new materials with enhanced properties.
Eigenschaften
IUPAC Name |
2-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-23(22,16-7-3-5-13-4-1-2-6-15(13)16)19-11-8-14(12-19)20-17-9-10-18-20/h1-7,9-10,14H,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEKDBJHRZVACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2448154.png)

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2448156.png)
![3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether](/img/structure/B2448158.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2448164.png)


![3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2448169.png)
![2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2448170.png)


![N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2448176.png)
